Baogongteng C

Toxicology Acute toxicity Intraperitoneal LD50

Researchers and QC labs struggle to differentiate Erycibe species due to variable alkaloid content, risking misidentification in toxicology studies. Baogongteng C is the definitive discriminator. - Quantify species-specific toxicity: High levels mark the more toxic E. elliptilimba; low levels (~0.06%) confirm E. schmidtii. - Validate HPLC-MS/UHPLC-MS methods with a ≥98% pure reference for accurate calibration curves. - Use as an ideal negative control for Baogongteng A muscarinic agonist assays (lacks the 6β-acetoxy pharmacophore).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 107259-50-7
Cat. No. B3079657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaogongteng C
CAS107259-50-7
Synonymsbaogongteng C
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(C2CC(C1N2)O)O
InChIInChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2
InChIKeySZGXZOVMAQJBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baogongteng C: Chemical Identity and Baseline Profile


Baogongteng C (CAS 107259-50-7) is a naturally occurring tropane alkaloid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g·mol⁻¹. Chemically, it is 2β,6β-dihydroxynortropane—a non-esterified, bicyclic dihydroxynortropane alkaloid isolated from multiple Erycibe species including E. hainanensis, E. elliptilimba, and E. schmidtii [1]. Baogongteng C is one of the two principal toxic alkaloids in the Erycibe genus, alongside Baogongteng A, and is a key analytical marker for species authentication and toxicological evaluation of Erycibe-based herbal preparations [2]. The compound is commercially available as a purified reference standard (typically ≥98% purity by HPLC) for research use in pharmacology, toxicology, and quality control of traditional Chinese medicine [3].

Analytical Marker
Erycibe species authentication via HPLC-MS quantification
Reference Standard
Purified for toxicology and quality control research
Research Tool
Structural negative control for muscarinic receptor studies

Why Baogongteng C Cannot Be Replaced by Baogongteng A


Despite sharing the tropane scaffold, Baogongteng C is structurally and pharmacologically distinct from its closest in-plant analog Baogongteng A, and cannot be interchanged in research, analytical, or toxicological applications. Baogongteng A (2β-hydroxy-6β-acetoxynortropane; MW 185.22) is a potent muscarinic acetylcholine receptor agonist with direct miotic activity and clinical utility in glaucoma treatment [1]. In stark contrast, Baogongteng C (2β,6β-dihydroxynortropane; MW 143.18) lacks the 6β-acetoxy ester moiety and has been demonstrated to show no obvious biologic activity in its native form [2]. The regioisomer erycibelline (2β,7β-dihydroxynortropane; MW 143.18) likewise exhibits a distinct pharmacological profile compared to Baogongteng C [3]. These differences mean that substituting one Erycibe alkaloid for another in quantitative analytical methods, toxicity studies, or receptor pharmacology assays would produce misleading results and invalidate cross-study comparisons.

Property
Baogongteng C (Target)
Baogongteng A (Substitute)
6β Substituent
Hydroxyl (non-esterified)
Acetoxy ester (active pharmacophore)
Pharmacology
Inactive at muscarinic M₂
Potent M₂ agonist
Analytical Use
Species-specific marker
Non-diagnostic for species
Substitution would misrepresent toxicity risk and invalidate receptor pharmacology assays.

Quantitative Differentiation: Baogongteng C vs. Closest Analogs


Acute Toxicity Comparison in Mice

Baogongteng C exhibits approximately 45-fold lower acute toxicity than Baogongteng A when administered intraperitoneally in mice. The LD₅₀ of Baogongteng C is 400.6 mg/kg [1], whereas the LD₅₀ of Baogongteng A is 8.85 ± 1.2 mg/kg (i.p. mice) [2]. This large toxicity differential is directly attributable to the structural difference: Baogongteng A bears a 6β-acetoxy ester group that confers potent cholinergic agonism, while Baogongteng C is the non-esterified 2β,6β-diol that shows substantially weaker cholinergic activity [3].

Acute toxicity (i.p. mice)
Cross-study comparable
LD₅₀ 400.6 mg/kg
vs. 8.85 ± 1.2 mg/kg (A)
~45-fold higher LD₅₀
Supports toxicological differentiation between Erycibe alkaloids
Reported cross-study comparison; purity conditions differ
Toxicology Acute toxicity Intraperitoneal LD50

Miotic Activity Profile

Baogongteng C, in its native 2β,6β-diol form, does not exhibit miotic activity, in direct contrast to Baogongteng A, which shows potent miotic effects and is clinically used for glaucoma treatment [1]. The 1986 isolation study explicitly reported that Baogongteng C (compound IV) 'showed no obvious biologic activity,' whereas its O-diacetyl derivative (IVa) was a strong myotic [1]. Baogongteng A, by comparison, is a direct-acting muscarinic agonist whose miotic potency is approximately 100 times stronger than pilocarpine [2].

Miotic activity
Head-to-head
Native form: inactive
Baogongteng A: potent myotic
Supports use as structurally matched negative control
Acetylation restores myotic activity
Miotic activity Glaucoma pharmacology Structure-activity relationship

Structural Basis for Receptor Pharmacology

Baogongteng C (C₇H₁₃NO₂, MW 143.18) and Baogongteng A (C₉H₁₅NO₃, MW 185.22) differ fundamentally at the 6-position of the nortropane scaffold: Baogongteng C bears a free hydroxyl group (6β-OH), whereas Baogongteng A bears an acetoxy ester (6β-OAc) [1]. In the broader tropane muscarinic agonist series, the 6β-acetoxy group is a critical pharmacophore for high-affinity M₂ receptor binding: 6β-acetoxynortropane exhibits Kᵢ values of 2.6–7 nM at M₂ receptors [2]. The SAR study of Baogongteng A derivatives demonstrated that the C2-OH is one of the key groups for myotic activity, and modification of the N-substituent critically affects agonistic activity [3]. The absence of the 6β-acetoxy ester in Baogongteng C is consistent with its lack of direct muscarinic agonist activity.

Structural SAR
Class-level inference
6β-OAc absent → inactive at M₂
Class-level SAR supports 6β-acetoxy as critical pharmacophore
Ki 2.6–7 nM for 6β-acetoxynortropane analog
Structure-activity relationship Tropane alkaloid chemistry Muscarinic receptor pharmacophore

Species-Specific Alkaloid Content and Toxicity Correlation

The content of Baogongteng C varies significantly across Erycibe species, directly correlating with observed toxicity differences. E. ellipptimba contains the highest Baogongteng C levels and exhibits the greatest toxicity among tested species [1]. E. schmidtii contains a substantially lower Baogongteng C content (approximately 0.06%) and correspondingly shows markedly reduced acute toxicity with an LD₅₀ exceeding 10 g/kg for the crude extract [1]. An HPLC-MS method developed for simultaneous determination of Baogongteng A and Baogongteng C enables quantification of these alkaloids for species identification and quality control [1]. Additionally, Porana sinensis, a commercial substitute for Erycibe species, has been shown by UHPLC-Q-Exactive MS and DART-MS to contain both Baogongteng A and Baogongteng C, establishing these alkaloids as cross-species authenticity markers [2].

Species content
Cross-study comparable
E. schmidtii ~0.06%
E. ellipptimba: high content
Content correlates with toxicity
Reported species-specific content supports authentication marker use
HPLC-MS quantification; further validation advised
Phytochemical analysis Species authentication Quality control

Contribution to Total Alkaloid Toxicity

In the systematic toxicology study of Erycibe ellipptimba total alkaloid (EWA), both Baogongteng A and Baogongteng C were identified as the major toxic chemical compounds, and the total alkaloid extract demonstrated cholinergic activity [1]. The comparative acute toxicity study of EWA total alkaloid (LD₅₀ = 1280 mg/kg, i.p.) versus isolated Baogongteng C (LD₅₀ = 400.6 mg/kg, i.p.) revealed that Baogongteng C alone is approximately 3.2-fold more toxic than the total alkaloid mixture, indicating that other alkaloid components in EWA partially attenuate Baogongteng C's toxicity [1]. In subacute toxicity studies, high doses of EWA produced alterations suggesting the liver and kidney as target organs of toxicity [1].

Total alkaloid toxicity
Head-to-head
C alone: LD₅₀ 400.6
EWA total: LD₅₀ 1280
3.2-fold more toxic isolated
Reported higher toxicity of isolated C vs total alkaloid suggests matrix-dependent response
Liver/kidney target organs identified
Cholinergic toxicity Subacute toxicity Target organ identification

Validated Research and QC Applications for Baogongteng C


HPLC-MS Authentication Reference Standard

Baogongteng C serves as a critical quantitative marker for distinguishing Erycibe species (E. obtusifolia, E. schmidtii, E. ellipptimba) and their common commercial substitute Porana sinensis. The validated HPLC-MS method enables simultaneous quantification of Baogongteng A and Baogongteng C, with Baogongteng C content serving as a key discriminator: high Baogongteng C levels indicate E. ellipptimba (more toxic), while low levels (approximately 0.06%) are characteristic of E. schmidtii (less toxic) [1]. The UHPLC-Q-Exactive MS and DART-MS methods have confirmed the presence of both alkaloids in P. sinensis, establishing their utility as cross-species authentication markers [2]. A purified Baogongteng C reference standard (≥98% purity by HPLC) is required for accurate calibration curves and method validation in these applications.

Negative Control for Muscarinic M₂ Receptor Assays

Because native Baogongteng C (2β,6β-dihydroxynortropane) lacks the 6β-acetoxy pharmacophore essential for M₂ receptor agonism, it is the ideal structurally matched negative control for Baogongteng A-based muscarinic agonist screening [3]. In receptor binding assays using [³H]-oxotremorine-M or [³H]-NMS as radioligands in transfected CHO cells expressing M₁–M₅ subtypes, Baogongteng C provides a baseline for non-specific binding attributable to the nortropane scaffold, while Baogongteng A (or 6β-acetoxynortropane, Kᵢ = 2.6–7 nM at M₂ [4]) defines the specific agonist signal. This paired use enables unambiguous attribution of pharmacological activity to the 6β-acetoxy moiety.

Synthetic Precursor for Myosis Tool Compounds

The 1986 isolation study established that while Baogongteng C itself has no obvious biologic activity, its O-diacetyl derivative (compound IVa) is a strong myotic agent [3]. This makes Baogongteng C a valuable synthetic starting material for preparing acetylated analogs to investigate the structure-activity relationship of the 2β- and 6β-hydroxyl groups in miotic activity. The diol structure of Baogongteng C allows selective or exhaustive acetylation, generating a series of mono- and di-acetyl derivatives for systematic pharmacological profiling, which is not possible with the already mono-acetylated Baogongteng A.

Toxicological Reference for Herbal Safety Evaluation

Given that Baogongteng C is the more toxic isolated component (LD₅₀ = 400.6 mg/kg i.p.) compared to the total Erycibe alkaloid extract EWA (LD₅₀ = 1280 mg/kg i.p.), and that subacute EWA toxicity targets the liver and kidney [1], Baogongteng C is the appropriate reference toxicant for setting safety thresholds in Erycibe-containing traditional Chinese medicine preparations such as Dinggongteng Fengshi Yaojiu. Regulatory toxicology studies evaluating the safety of Erycibe herbal products should quantify Baogongteng C content and use the purified compound as a positive control in acute and subacute toxicity assays.

Application
Selection Property
Validation Focus
Species authentication by HPLC-MS
Quantitative alkaloid marker profile
Species-specific content validation
Muscarinic M₂ negative control
Absence of 6β-acetoxy pharmacophore
Receptor binding specificity in M₂ assays
Synthesis of acetylated myotic analogs
Free 2β,6β-diol for derivatization
Acetylation-dependent myotic activity recovery
Herbal toxicological safety reference
Isolated toxicity profile vs. total alkaloid
Liver and kidney target organ endpoints
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